3-(1,3-Dioxobutyl)oxazolidin-2-one
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Overview
Description
Preparation Methods
The synthesis of 3-(1,3-Dioxobutyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(1,3-Dioxobutyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydride, hypervalent iodine compounds, and trimethylsilyl azide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the treatment of N-substituted glycidylcarbamates with triazabicyclodecene catalysis results in the formation of 4-hydroxymethyl-1,3-oxazolidin-2-ones .
Scientific Research Applications
3-(1,3-Dioxobutyl)oxazolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, oxazolidinone derivatives, including this compound, are of particular interest for the development of new antibacterial drugs with low resistance potential . These compounds are also being investigated for their potential use in treating multidrug-resistant tuberculosis (MDR-TB) . In the industry, oxazolidinones are used in the synthesis of various biologically active compounds .
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxobutyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis . This compound binds to the peptidyl transferase center of the ribosome, preventing the formation of the initiation complex and subsequent protein elongation . This unique mechanism makes oxazolidinones effective against a wide range of bacterial pathogens, including those resistant to other antibiotics .
Comparison with Similar Compounds
3-(1,3-Dioxobutyl)oxazolidin-2-one can be compared with other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid . These compounds share a similar core structure but differ in their substituents, which can affect their antibacterial activity and resistance profiles . Linezolid, for example, is a well-known oxazolidinone antibiotic used in clinical practice, while tedizolid and contezolid are newer derivatives with improved efficacy and safety profiles . The unique structure of this compound makes it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
93820-06-5 |
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Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
1-(2-oxo-1,3-oxazolidin-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C7H9NO4/c1-5(9)4-6(10)8-2-3-12-7(8)11/h2-4H2,1H3 |
InChI Key |
GDGGLKMFUADUEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)N1CCOC1=O |
Origin of Product |
United States |
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